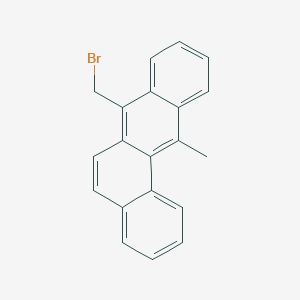
7-Bromomethyl-12-methylbenz(A)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromomethyl-12-methylbenz(a)anthracene (BMA) is a synthetic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is widely used in scientific research as a model compound for studying the mechanism of action and physiological effects of PAHs.
Aplicaciones Científicas De Investigación
Carcinogenicity and Chemical Reactivity
7-Bromomethyl-12-methylbenz(A)anthracene has been studied extensively for its carcinogenic potential and chemical reactivity. It's noted for being a potent carcinogen, showing a 100% incidence of sarcoma in rats after a single subcutaneous injection. The compound's carcinogenicity is partially attributed to its rapid reactivity and its tendency to proceed through a first-order process. This reactivity also plays a role in initiating papilloma in mouse skin, with a correlation observed between increasing first-order reactivity and papilloma initiation capability (Dipple & Slade, 1970), (Roe et al., 1972), (Dipple & Slade, 1971).
Interaction with Biomolecules
The compound exhibits interesting interactions with biomolecules like DNA and enzymes. It binds to DNA components like 2'-deoxyadenosine, forming specific adducts. This binding has been structurally characterized, providing insights into its carcinogenic mechanisms. Additionally, the compound interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH), affecting enzyme activity upon light exposure (Carrell et al., 1981), (Grubbs & Wood, 1976).
Role in Cellular Transformation
Studies also show its role in the malignant transformation of cells, particularly those derived from mouse prostate. While some derivatives of the compound were found to be less active or inactive in inducing malignant transformation, its interaction with cells supports the theory that metabolic activation of polycyclic hydrocarbons is a prerequisite for their biological activity (Marquardt et al., 1972).
Comparative Studies
Comparative studies of various derivatives of the compound have shed light on the relationship between chemical reactivity and carcinogenic potential. It's suggested that the highest reactivity might prevent in vivo penetration to essential cellular receptor sites due to immediate solvolysis, while lower reactivities might not ensure sufficient alkylation of such receptors. The intermediacy in reactivity of 7-Bromomethyl-12-methylbenz(A)anthracene is possibly why it's able to react with DNA in vivo and exhibit significant carcinogenic potency (Dipple et al., 1981).
Propiedades
Número CAS |
16238-56-5 |
|---|---|
Nombre del producto |
7-Bromomethyl-12-methylbenz(A)anthracene |
Fórmula molecular |
C20H15Br |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
7-(bromomethyl)-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3 |
Clave InChI |
IBWBDNBSIFGSLW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
melting_point |
305.2 to 307.9 °F (decomposes) (NTP, 1992) |
Otros números CAS |
16238-56-5 |
Descripción física |
7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 68° F (NTP, 1992) |
Sinónimos |
7-bromomethyl-12-methylbenz(a)anthracene 7-bromomethyl-12-methylbenzanthracene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



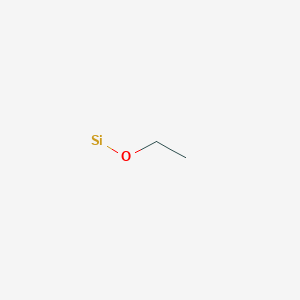
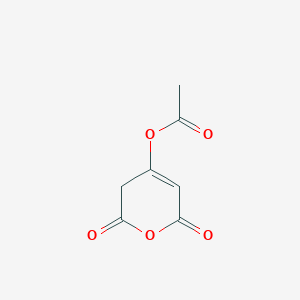
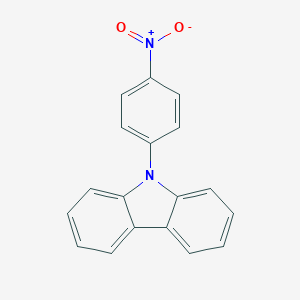
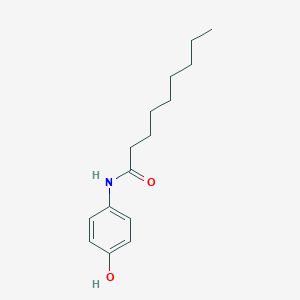
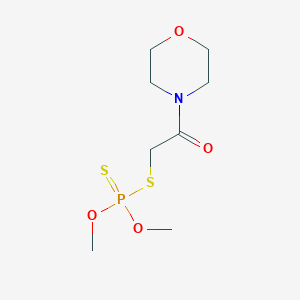
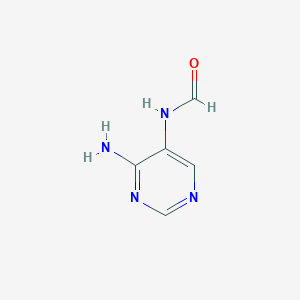
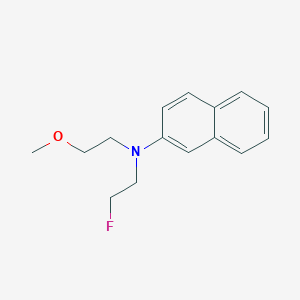
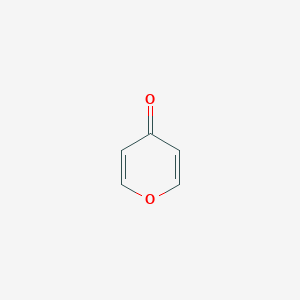
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
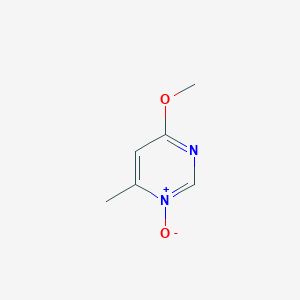
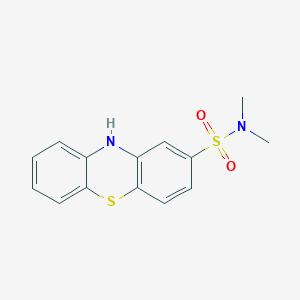
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)